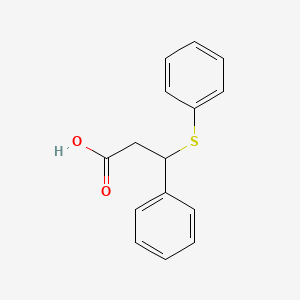

3-Phenyl-3-(phenylsulfanyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMEKVWCGNQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279468 | |

| Record name | NSC12770 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5425-50-3 | |

| Record name | NSC208863 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12770 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12770 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-3-(phenylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Phenylthio)propanoic Acid: A Versatile Thioether Scaffold in Drug Discovery and Organic Synthesis

Topic: 3-(Phenylthio)propanoic Acid: Chemical Structure, Synthesis, and Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-(Phenylthio)propanoic acid (CAS: 5219-65-8) is a sulfur-containing carboxylic acid derivative widely utilized as a pharmacophore building block and a synthetic intermediate.[1][2][3] Characterized by a stable thioether linkage connecting a phenyl ring to a propanoic acid tail, this compound serves two critical roles in modern research: (1) as a robust linker in fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs), and (2) as an odorless surrogate for thiophenols in organic synthesis, mitigating the handling challenges associated with volatile, malodorous mercaptans. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, validated synthesis protocols, and applications.

Chemical Identity & Structural Analysis[3][4]

The molecule consists of a benzene ring linked via a sulfur atom to the

Nomenclature and Identifiers[2][3][4][5][6][7]

| Identifier Type | Value |

| IUPAC Name | 3-(Phenylsulfanyl)propanoic acid |

| Common Synonyms | 3-(Phenylthio)propionic acid; |

| CAS Number | 5219-65-8 |

| Molecular Formula | |

| SMILES | O=C(O)CCSC1=CC=CC=C1 |

| InChIKey | IGPROYLOGZTOAM-UHFFFAOYSA-N |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional segmentation of the molecule.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation. The sulfur atom increases the lipophilicity (LogP) relative to the ether analog, affecting membrane permeability.

| Property | Value / Range | Significance |

| Molecular Weight | 182.24 g/mol | Fragment-sized; ideal for FBDD. |

| Physical State | White to off-white crystalline solid | Easy handling compared to liquid thiols. |

| Melting Point | 58 – 61 °C | Low melting point requires careful storage to avoid caking. |

| Boiling Point | ~184 °C (at 10 Torr) | Stable under standard reflux conditions. |

| LogP (Predicted) | 2.25 | Moderate lipophilicity; good bioavailability potential. |

| pKa (Acid) | ~4.6 (Estimated) | Ionized at physiological pH (7.4). |

| Solubility | Soluble in EtOH, DMSO, DCM, Ethyl Acetate | Compatible with standard organic workups. |

Synthesis Methodologies

Protocol A: Nucleophilic Substitution (Standard Laboratory Scale)

This is the most reliable method for generating high-purity material. It involves the alkylation of thiophenol (benzenethiol) with 3-chloropropanoic acid under basic conditions.

Mechanism:

Reagents:

-

Thiophenol (1.0 equiv)

-

3-Chloropropanoic acid (1.05 equiv)

-

Sodium Hydroxide (NaOH) (2.5 equiv, aq. solution)

Step-by-Step Protocol:

-

Preparation: Dissolve 3-chloropropanoic acid in a 2M NaOH solution in a round-bottom flask. Ensure the pH is >10 to maintain the carboxylate form.

-

Addition: Add thiophenol dropwise to the stirring solution. Note: Thiophenol is toxic and malodorous; perform this step in a fume hood.

-

Reaction: Reflux the mixture at 80–90 °C for 2–4 hours. The solution should remain homogeneous.

-

Workup: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~1. The product will precipitate as a white solid.

-

Purification: Filter the precipitate and wash with cold water. Recrystallize from an Ethanol/Water mixture (1:1) if necessary to achieve >98% purity.

Protocol B: Copper-Mediated Coupling (Aryl Iodide Route)

Used when starting from non-activated aryl iodides rather than thiols.

-

Reagents: Aryl iodide, 3-mercaptopropionic acid,

(catalyst), Pyridine (solvent).[4] -

Conditions: Reflux for 6–12 hours.

-

Advantage: Avoids the direct handling of free thiophenol if the aryl iodide is the available precursor.

Reactivity & Synthetic Utility[6][8]

3-(Phenylthio)propanoic acid is not just an end-product; it is a strategic intermediate.

The "Odorless Thiol" Strategy

A major application of this compound is serving as a "masked" thiol. Free aryl thiols (mercaptans) are prone to rapid oxidation to disulfides and possess a potent, offensive odor. 3-(Phenylthio)propanoic acid is odorless and shelf-stable.

-

Release Mechanism: The free thiol can be regenerated via a Retro-Michael reaction under strong basic conditions or specific enzymatic cleavage, allowing for the controlled release of the thiophenol moiety in situ.

Cyclization to Thiochromen-4-ones

The compound undergoes intramolecular Friedel-Crafts acylation (often using Polyphosphoric Acid or Sulfuric Acid) to form thiochroman-4-ones , which are precursors to thiochromen-4-ones—a scaffold found in potent anticancer and antimicrobial agents.

[7][9]

Applications in Drug Discovery[3][10]

Linker Chemistry in PROTACs

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation. The 3-(phenylthio)propanoic acid motif provides a 3-atom spacer (S-C-C) with a specific bond angle and flexibility distinct from all-carbon or polyethylene glycol (PEG) chains. The sulfur atom can also participate in non-covalent interactions (sigma-hole bonding) with protein residues.

Bioisostere for Hydrocinnamic Acid

The replacement of the

Safety & Handling (MSDS Summary)

While less volatile than thiophenol, 3-(phenylthio)propanoic acid requires standard chemical hygiene.

-

Hazard Statements:

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.[3]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent gradual oxidation to the sulfoxide over long periods.

References

-

Wang, J., et al. (2018).[4] "Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates." Synlett.

-

PrepChem. "Synthesis of 3-phenyl-3-(phenylthio)propionic acid."[6] PrepChem.com.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 222492, 3-(Phenylthio)propanoic acid." PubChem.

-

Tran, P.H., et al. (2020). "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids." Molecules.

-

Sigma-Aldrich. "Product Specification: 3-(Phenylthio)propanoic acid."[1] Merck KGaA.

Sources

An In-depth Technical Guide to 3-Phenyl-3-(phenylsulfanyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-phenyl-3-(phenylsulfanyl)propanoic acid, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document delves into its fundamental chemical properties, a detailed and validated synthesis protocol, and an exploration of its potential applications based on its structural characteristics and the known bioactivities of related compounds.

Core Molecular Attributes

This compound is a carboxylic acid containing both a phenyl and a phenylsulfanyl (thiophenyl) group attached to the same benzylic carbon. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₂S | [1][2] |

| Molecular Weight | 258.33 g/mol | [1] |

| Monoisotopic Mass | 258.07144 Da | [1] |

| CAS Number | 6282-41-3 | [2] |

| SMILES | C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C15H14O2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | [1] |

Synthesis of this compound

The primary and most direct synthesis of this compound is achieved through a thio-Michael addition (also known as a conjugate addition) of thiophenol to cinnamic acid. This reaction is a robust and well-established method for forming carbon-sulfur bonds.

Reaction Scheme

Caption: Synthesis of this compound via thio-Michael addition.

Experimental Protocol

The following protocol is based on established synthetic procedures.[3]

Materials:

-

Cinnamic acid

-

Benzenethiol (Thiophenol)

-

45% (w/v) Hydrogen bromide in acetic acid

-

Petroleum ether (60-80°C)

-

Water

Procedure:

-

In a suitable reaction vessel, combine cinnamic acid (30.0 g) and benzenethiol (24.0 g).

-

To this mixture, add 45% (w/v) hydrogen bromide in acetic acid (21.5 ml).

-

Heat the reaction mixture to 100°C and maintain this temperature for 7 hours, with stirring.

-

After the reaction is complete, allow the mixture to cool and then dilute it with water.

-

To remove any unreacted thiophenol, perform a steam distillation.

-

Decant the hot aqueous layer from the oily product.

-

The crude product can be recrystallized from petroleum ether (60-80°C) to yield this compound.

Yield and Purity:

-

A reported yield for this reaction is approximately 36.7 g.[3]

-

The melting point of the recrystallized product is reported to be in the range of 88-90°C.[3]

Mechanistic Insights: The Thio-Michael Addition

The synthesis proceeds via a conjugate addition mechanism. The acidic conditions, facilitated by hydrogen bromide in acetic acid, likely protonate the carbonyl oxygen of cinnamic acid, which activates the α,β-unsaturated system towards nucleophilic attack. Thiophenol, a soft nucleophile, then attacks the β-carbon of the activated cinnamic acid. This is followed by tautomerization to yield the final product.

Caption: Simplified mechanism of the thio-Michael addition in the synthesis.

Spectroscopic Characterization

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts would be observed.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.07872 |

| [M+Na]⁺ | 281.06066 |

| [M-H]⁻ | 257.06416 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H or ¹³C NMR data for this compound was found in the surveyed literature. However, based on the structure, the following characteristic signals would be anticipated in a ¹H NMR spectrum:

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm, corresponding to the protons on the two phenyl rings.

-

Methine Proton (-CH-): A multiplet, likely a triplet or doublet of doublets, corresponding to the proton at the C3 position.

-

Methylene Protons (-CH₂-): A multiplet, likely a doublet of doublets or a more complex pattern, for the protons at the C2 position.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

In a ¹³C NMR spectrum, one would expect to see signals for all 15 carbons, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the carbons of the two aromatic rings, and the two aliphatic carbons.

Potential Applications in Drug Development

While no specific pharmacological studies on this compound have been identified in the reviewed literature, its structural class, the arylpropionic acids , is of significant importance in medicinal chemistry.

The Arylpropionic Acid Scaffold

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Prominent examples include ibuprofen and naproxen. The general mechanism of action for these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[4]

Given that this compound possesses the core arylpropionic acid structure, it could be hypothesized to exhibit anti-inflammatory properties. However, without experimental data, this remains speculative.

Areas for Future Investigation

The unique substitution pattern of this compound, with both a phenyl and a phenylsulfanyl group at the C3 position, may confer novel biological activities. Research into derivatives of 3-phenylpropanoic acid has explored their potential as:

-

Anticancer agents , targeting enzymes like retinoic acid 4-hydroxylase (CYP26A1).[6]

-

G protein-coupled receptor 40 (GPR40) agonists , with potential applications in the treatment of type II diabetes.[7]

-

Antiproliferative candidates in lung cancer models.[8]

The presence of the sulfur atom in this compound could also influence its metabolic profile and potential for further chemical modification.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical structure. While its specific biological activities and applications in drug development are yet to be extensively explored in the public domain, its classification as an arylpropionic acid derivative suggests that it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its pharmacological profile and to determine its potential as a lead compound in medicinal chemistry.

References

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists. (2007, June 14). PubMed. Retrieved February 15, 2026, from [Link]

-

Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). (2015, March 15). PubMed. Retrieved February 15, 2026, from [Link]

-

This compound (C15H14O2S). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

3-Phenylpropionic acid. (2017, July 24). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved February 15, 2026, from [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2013, December 5). ResearchGate. Retrieved February 15, 2026, from [Link]

-

3-(Phenylthio)propanoic acid | C9H10O2S | CID 222492. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis of 3-phenyl-3-(phenylthio)propionic acid. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. Retrieved February 15, 2026, from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C15H14O2S) [pubchemlite.lcsb.uni.lu]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-phenyl propyl 3-phenyl propionate, 60045-27-4 [thegoodscentscompany.com]

- 6. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Acidity of β-(Phenylsulfanyl) Carboxylic Acids: A Guide to pKa Values for Drug Development

An In-Depth Technical Guide

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The pKa value governs a molecule's ionization state at a given pH, which in turn influences its solubility, membrane permeability, protein binding, and interaction with its biological target.[1] For researchers, scientists, and drug development professionals, a deep understanding of the factors that govern a molecule's pKa is not merely academic—it is a cornerstone of rational drug design.

This guide focuses on a specific and important class of compounds: β-(phenylsulfanyl) carboxylic acids. These structures, featuring a thioether linkage beta to a carboxylic acid, are prevalent scaffolds in medicinal chemistry. The interplay between the carboxyl functional group and the phenylsulfanyl moiety creates a unique electronic environment that significantly impacts acidity. This document provides an in-depth exploration of the structural and electronic factors influencing the pKa of these compounds, a detailed protocol for their experimental determination, and a discussion of the implications for drug design.

PART 1: Factors Governing the Acidity of β-(Phenylsulfanyl) Carboxylic Acids

The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion. Any factor that stabilizes this anion will shift the equilibrium towards dissociation, resulting in a stronger acid and a lower pKa value.[2][3] In β-(phenylsulfanyl) carboxylic acids, the primary influences are the inductive effects of the thioether linkage and the electronic effects of substituents on the aromatic ring.

The Inductive Effect of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is more electronegative than the carbon atoms of the alkyl chain. This difference in electronegativity creates an electron-withdrawing inductive effect (-I effect), where electron density is pulled away from the carboxylic acid group through the sigma bonds.[2][4] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion once the proton has dissociated. By delocalizing the negative charge, the inductive effect stabilizes the conjugate base, making the parent carboxylic acid more acidic (i.e., lowering its pKa) compared to an unsubstituted aliphatic acid like propanoic acid (pKa ≈ 4.87).[4]

This effect is highly dependent on distance. The placement of the phenylsulfanyl group at the beta position ensures a significant, but not overpowering, influence on the carboxyl group's acidity. The effect would be stronger in an alpha-substituted acid and weaker in gamma- or delta-substituted analogues, as the inductive effect diminishes rapidly with distance.[3][5]

Substituent Effects on the Phenyl Ring

The electronic nature of the phenylsulfanyl group can be further modulated by placing substituents on the phenyl ring. These substituents exert their own inductive and/or resonance effects, which are transmitted through the sulfur atom to the carboxylic acid.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) are strongly electron-withdrawing.[6][7] When placed on the phenyl ring (particularly at the para or ortho positions), they enhance the overall electron-withdrawing nature of the phenylsulfanyl moiety. This increased inductive pull further stabilizes the carboxylate anion, leading to a more acidic compound and a significantly lower pKa.[5][7][8]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) or alkoxy (-OCH3) groups are electron-donating.[7][9] These groups push electron density into the phenyl ring, which partially counteracts the electron-withdrawing effect of the sulfur atom. This destabilizes the negative charge on the carboxylate anion, making the compound less acidic and resulting in a higher pKa compared to the unsubstituted parent molecule.[8][10]

The position of the substituent is crucial. Effects are generally most pronounced from the para and ortho positions due to the combination of inductive and resonance effects, while meta substituents primarily exert an inductive effect.[7][9]

PART 2: Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is the gold-standard method for accurately determining pKa values due to its simplicity, precision, and low cost.[11][12] The method involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte (the carboxylic acid) while monitoring the pH. The pKa is the pH at which the acid is exactly half-neutralized.[13]

Self-Validating Protocol for pKa Determination

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

A. Equipment and Reagents:

-

Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)

-

Temperature probe or water bath for constant temperature control (e.g., 25 °C)

-

Automated titrator or a 10 mL Class A burette

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., 50 mL beaker)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (degassed to remove CO2)

-

Nitrogen gas supply

B. Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter immediately before use with at least three standard aqueous buffers that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[13] Ensure the temperature of the buffers matches the planned experimental temperature.

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the β-(phenylsulfanyl) carboxylic acid to prepare a solution with a final concentration between 1 mM and 10 mM.[13] Causality: This concentration range ensures a clear inflection point in the titration curve without requiring large volumes of titrant.

-

Dissolve the sample in a known volume of high-purity water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the "apparent pKa" (pKa*) will be measured, which should be noted.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[13] Causality: Constant ionic strength minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value.

-

-

Titration Setup:

-

Place the sample solution in the reaction vessel with a magnetic stir bar.

-

Immerse the pH electrode and temperature probe into the solution, ensuring the stir bar will not strike them.

-

Begin gentle, constant stirring.

-

Purge the headspace of the vessel with nitrogen gas and maintain a gentle stream throughout the experiment.[13] Causality: This creates an inert atmosphere, preventing atmospheric carbon dioxide from dissolving and forming carbonic acid, which would interfere with the titration of the analyte.

-

-

Titration Procedure:

-

If necessary, add 0.1 M HCl to lower the initial pH of the solution to ~2 pH units below the expected pKa, ensuring the acid is fully protonated.

-

Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[13]

-

Continue the titration until the pH is at least 2 units above the expected pKa to ensure the full titration curve is captured.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the "buffer region," where the pH changes minimally with the addition of titrant.[13]

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this derivative plot corresponds to Veq.

-

Calculate the half-equivalence point (Veq/2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point. At this point, the concentrations of the protonated acid [HA] and the deprotonated carboxylate anion [A-] are equal.[11][13]

-

PART 3: Data Summary and Implications

The electronic effects described in Part 1 can be summarized in a data table. The following table presents representative pKa values for a series of para-substituted β-(phenylsulfanyl)propanoic acids, illustrating the predictable trends that are vital for drug design.

| Substituent (X) at para-position | Electronic Effect of Substituent | Expected Effect on Acidity | Representative pKa |

| -NO₂ | Strong Electron-Withdrawing (-I, -R) | Strongest Increase | ~3.9 |

| -Cl | Electron-Withdrawing (-I, +R) | Increase | ~4.2 |

| -H | Neutral (Reference) | Reference | ~4.4 |

| -CH₃ | Weak Electron-Donating (+I) | Decrease | ~4.5 |

| -OCH₃ | Strong Electron-Donating (+R, -I) | Strongest Decrease | ~4.6 |

Note: These are illustrative values based on established chemical principles. Actual experimental values may vary slightly.[5][9][10]

For drug development professionals, these trends are highly actionable. By synthetically modifying the phenyl ring, a medicinal chemist can fine-tune the pKa of a lead compound. For instance, if a compound needs to be more ionized in the acidic environment of the stomach (pH 1-2) to limit absorption there, its pKa could be lowered by introducing an EWG. Conversely, if higher absorption in the small intestine (pH 6-7.5) is desired, an EDG might be introduced to raise the pKa, ensuring the molecule is predominantly in its more lipophilic, neutral form.

Conclusion

The pKa of β-(phenylsulfanyl) carboxylic acids is a predictable and tunable property governed by the interplay of inductive and resonance effects. The thioether linkage inherently increases the acidity relative to simple aliphatic acids, and this effect can be systematically modulated by substituents on the phenyl ring. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease acidity (raise pKa). A robust and precise determination of these values can be achieved through a well-controlled potentiometric titration. For scientists in drug discovery, a thorough understanding and strategic manipulation of the pKa of these and other ionizable scaffolds are essential tools for optimizing the ADME properties and overall therapeutic potential of new drug candidates.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Factors affecting the value of pKa Ka of carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Theoretical Study of Substituent Effects on the Gas-Phase Acidities of Benzoic and Phenylacetic Acids. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Fiveable. (2025, August 15). Substituent Effects on Acidity | Organic Chemistry Class Notes. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Quora. (2020, February 27). Why do electron withdrawing groups increase the acidity of carboxylic acids?. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. quora.com [quora.com]

- 4. factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 9. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

Chemoselective Divergence: A Technical Guide to 3-(Phenylthio)propanoic Acid vs. 3-(Phenylsulfonyl)propanoic Acid

[1]

Executive Summary

This guide delineates the structural, physicochemical, and synthetic distinctions between 3-(phenylthio)propanoic acid (Sulfide) and 3-(phenylsulfonyl)propanoic acid (Sulfone). While they share a carbon skeleton, the oxidation state of the sulfur atom dictates a complete divergence in reactivity, metabolic stability, and application in drug discovery.

The sulfide variant functions as a nucleophilic, metabolically labile scaffold often used as a ligand or intermediate. The sulfone variant serves as an electron-withdrawing, metabolically stable pharmacophore used to modulate lipophilicity and facilitate alpha-anion chemistry.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the sulfur oxidation state: -II for the sulfide and +VI for the sulfone. This electronic shift alters the dipole moment, crystal lattice energy, and acid-base profile of the molecule.

Comparative Data Table

| Feature | 3-(Phenylthio)propanoic Acid | 3-(Phenylsulfonyl)propanoic Acid |

| Formula | C₉H₁₀O₂S | C₉H₁₀O₄S |

| S-Oxidation State | -II (Sulfide/Thioether) | +VI (Sulfone) |

| Molecular Weight | 182.24 g/mol | 214.24 g/mol |

| Melting Point | 58–60 °C | 128–130 °C |

| Electronic Nature | Electron Donor (Mesomeric) | Strong Electron Withdrawing Group (Inductive/Mesomeric) |

| LogP (Lipophilicity) | ~1.9 (More Lipophilic) | ~0.6 (More Polar) |

| Solubility | Soluble in DCM, EtOAc, Et₂O | Soluble in MeOH, DMSO; Low solubility in Et₂O |

| Odor | Characteristic sulfur/thiol odor | Odorless |

| CAS Number | 5219-65-8 | 10154-71-9 |

Physicochemical Insights

-

Melting Point & Lattice Energy: The sulfone possesses two S=O bonds that act as strong hydrogen bond acceptors, significantly increasing intermolecular forces and lattice energy. This results in a doubling of the melting point compared to the sulfide [1].

-

Acidity (pKa): While the carboxylic acid pKa (~4.5) is similar for both, the C3-protons (adjacent to sulfur) differ immensely.

-

Sulfide:[1] The C3 protons are not significantly acidic (pKa > 40).

-

Sulfone: The strong electron-withdrawing nature of the sulfone group acidifies the C3 protons (pKa ~29 in DMSO), allowing for deprotonation and alkylation at this position using strong bases (e.g., LDA, n-BuLi) [2].

-

Part 2: Synthetic Methodologies

The synthesis of these molecules relies on Thia-Michael Addition for the sulfide, followed by Oxidative Transformation to access the sulfone.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and the critical oxidation step.

Figure 1: Synthetic flowchart showing the progression from raw materials to sulfide and subsequent oxidation to sulfone.[2][3][4]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 3-(Phenylthio)propanoic Acid

Mechanism: Nucleophilic conjugate addition (Thia-Michael). This reaction is often autocatalytic or requires only mild base.

-

Reagents: Thiophenol (1.0 equiv), Acrylic Acid (1.05 equiv). Note: Thiophenol is toxic and malodorous; use bleach traps.

-

Procedure:

-

Mix thiophenol and acrylic acid neat or in a minimal amount of toluene.

-

Heat to reflux (approx. 100–110 °C) for 2–4 hours.

-

Validation Point (TLC): Monitor consumption of thiophenol (non-polar) and appearance of the product (polar, stains with Bromocresol Green).

-

-

Workup:

-

Cool the mixture. The product often solidifies upon cooling (MP ~60 °C).

-

Recrystallize from hexanes/ethyl acetate or petroleum ether.

-

-

Outcome: White to off-white crystals. Yields typically >90% [3].

Protocol B: Oxidation to 3-(Phenylsulfonyl)propanoic Acid

Mechanism: Electrophilic oxidation of sulfur. The reaction proceeds through a sulfoxide intermediate.

-

Reagents: 3-(Phenylthio)propanoic acid (1.0 equiv), 30% Hydrogen Peroxide (H₂O₂, 3.0–4.0 equiv), Sodium Tungstate (Na₂WO₄, 1 mol% cat.).

-

Procedure:

-

Dissolve the sulfide in acetic acid or water (if using tungstate catalyst).

-

Add H₂O₂ dropwise at 0 °C to control the exotherm.

-

Heat to 60–80 °C for 2–4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone.

-

Validation Point (NMR):

-

Sulfide:[1] S-CH₂ triplet appears ~3.1 ppm.

-

Sulfone: SO₂-CH₂ triplet shifts downfield to ~3.4–3.6 ppm due to deshielding.

-

-

-

Workup:

-

Cool to 0 °C. The sulfone (MP ~129 °C) will precipitate significantly better than the sulfide.

-

Filter and wash with cold water.

-

-

Outcome: White crystalline solid. Yields typically >85% [4].

Part 4: Medicinal Chemistry & Reactivity Profile[6]

Metabolic Stability (The "Soft Spot" vs. "Hard Stop")

-

Sulfide (Liability): The sulfide sulfur is a "soft" nucleophile and a primary target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s. In vivo, it rapidly oxidizes to the sulfoxide (chiral) and then the sulfone. This metabolic drift complicates pharmacokinetics (PK).

-

Sulfone (Stability): The sulfone is the highest oxidation state of sulfur in this context. It is metabolically robust, acting as a "dead-end" metabolite. Drug designers often skip the sulfide and synthesize the sulfone directly to avoid PK variability [5].

Bioisosterism and Linker Chemistry

In Antibody-Drug Conjugates (ADCs), the stability of the linker is paramount.[5]

-

Thioether (Sulfide-like) Linkers: Formed via maleimide conjugation.[5] These can undergo retro-Michael reactions in plasma, transferring the drug to albumin (off-target toxicity).

-

Sulfone Linkers: Phenyl sulfones are increasingly used as stable linkers.[5] The sulfone group increases polarity (lowering LogP) without introducing ionizable groups, improving the solubility of hydrophobic payloads [6].

Reactivity Pathway Diagram

Figure 2: Divergent reactivity profiles. Sulfides react at the sulfur (oxidation/alkylation), while sulfones direct reactivity to the adjacent carbon (alpha-deprotonation).

References

-

Sigma-Aldrich. (n.d.).[6][7] 3-(Phenylsulfonyl)propionic acid Product Specification. Retrieved from

- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

-

Rutkauskas, K., & Beresnevicius, Z. (2006). Reaction of 2-aminothiophenol with acrylic acid and conversion of the resultant adducts. Chemistry of Heterocyclic Compounds, 42, 227–231.

- Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281, 1646.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Patterson, J. T., et al. (2014).[8][9] Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.[5][8][9][10] Bioconjugate Chemistry, 25(8), 1402–1407.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. REACTION OF 2-AMINOTHIOPHENOL WITH ACRYLIC ACID AND CONVERSION OF THE RESULTANT ADDUCTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. mdpi.com [mdpi.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(PHENYLSULFONYL)PROPIONIC ACID | 10154-71-9 [chemicalbook.com]

- 7. 3-(Phenylsulfonyl)propionic acid 99 10154-71-9 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenyl-3-(phenylsulfanyl)propanoic Acid from Cinnamic Acid

Introduction

3-Phenyl-3-(phenylsulfanyl)propanoic acid is a valuable synthetic intermediate in the development of various pharmaceuticals and biologically active molecules. Its structure, featuring both a carboxylic acid and a thioether moiety, allows for diverse chemical modifications. The synthesis of this compound is often achieved through the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, a classic transformation known as the thia-Michael addition.[1][2] This application note provides a detailed protocol for the synthesis of this compound from cinnamic acid and thiophenol. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss key considerations for ensuring a successful and efficient synthesis.

The thia-Michael addition is a highly atom-economical method for forming carbon-sulfur bonds.[2] The reaction proceeds via the nucleophilic attack of a thiol or thiolate anion at the β-position of an electron-deficient alkene, such as the double bond in cinnamic acid.[2] This reaction can be catalyzed by either acids or bases, or in some cases, can proceed under neutral or even solvent-free conditions.[1][3] The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. In this protocol, we will explore a robust and reproducible method for this transformation.

Reaction Mechanism and Key Principles

The synthesis of this compound from cinnamic acid is a prime example of a conjugate addition reaction. The core of this transformation is the nucleophilic addition of thiophenol to the electron-deficient β-carbon of the α,β-unsaturated carboxylic acid.

The Thia-Michael Addition

The reaction is typically catalyzed by a base, which deprotonates the thiol (thiophenol) to form a more nucleophilic thiolate anion.[4] This thiolate then attacks the β-carbon of the cinnamic acid, which is electrophilic due to the electron-withdrawing effect of the adjacent carboxylic acid group. This attack forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the solvent or a protonated base, yields the final product, this compound.

The overall transformation can be visualized as follows:

Caption: Generalized workflow of the thia-Michael addition.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier (Example) |

| Cinnamic Acid | ≥98% | Sigma-Aldrich |

| Thiophenol | ≥99% | Sigma-Aldrich |

| Triethylamine (Et3N) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Sodium Sulfate (Na2SO4) | Anhydrous | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Round-bottom flask (100 mL) | VWR | |

| Magnetic stirrer and stir bar | VWR | |

| Condenser | VWR | |

| Separatory funnel (250 mL) | VWR | |

| Rotary evaporator | Buchi | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma |

Synthesis Workflow

Caption: Step-by-step synthesis workflow.

Detailed Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cinnamic acid (1.48 g, 10 mmol) in anhydrous dichloromethane (40 mL).

-

Addition of Reagents: To the stirred solution, add thiophenol (1.10 g, 1.02 mL, 10 mmol) followed by triethylamine (1.01 g, 1.39 mL, 10 mmol). The triethylamine acts as a base to facilitate the formation of the thiophenolate anion.[4][5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete (as indicated by the disappearance of the cinnamic acid spot on TLC), transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer with 1 M HCl (2 x 30 mL) to remove the triethylamine.

-

Extraction and Drying: Wash the organic layer with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound. A previously reported method used petroleum ether for recrystallization.[6]

Expected Results

| Parameter | Expected Value |

| Yield | 80-95% |

| Physical Appearance | White to off-white solid |

| Melting Point | 88-90 °C[6] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.4-7.2 (m, 10H, Ar-H), 4.55 (t, 1H), 3.0-2.8 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 176.5, 141.2, 134.5, 132.8, 129.1, 128.8, 128.0, 127.8, 127.5, 47.8, 40.5 |

Note: NMR data is predicted and should be confirmed experimentally.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or gently warming the reaction mixture. The use of a stronger base could also be explored, but this may lead to side reactions.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative for purification.

-

Side Reactions: The primary potential side reaction is the oxidation of thiophenol to diphenyl disulfide. This can be minimized by ensuring the reaction is performed under an inert atmosphere if necessary, although it is often not required for this specific transformation.

-

Solvent Choice: While dichloromethane is a common solvent, other aprotic solvents can also be used. The choice of solvent can sometimes influence the stereochemical outcome of the reaction in asymmetric syntheses.[7]

Conclusion

The synthesis of this compound from cinnamic acid via a thia-Michael addition is a straightforward and efficient process. The protocol outlined in this application note provides a reliable method for obtaining this valuable synthetic intermediate in high yield and purity. By understanding the underlying reaction mechanism and paying attention to key experimental details, researchers can successfully implement this procedure in their synthetic endeavors.

References

-

A solvent-dependent chirality-switchable thia-Michael addition to a,b-unsaturated carboxylic acids. RSC Publishing. (2020-05-14). [Link]

- Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Asian Journal of Organic & Medicinal Chemistry, 8(4), 263-274.

- Das, B., et al. (2007). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Indian Journal of Chemistry, 46B, 1013-1016.

-

Conjugate Addition of Thiols. Organic Chemistry Data. (n.d.). [Link]

-

Synthesis of 3-phenyl-3-(phenylthio)propionic acid. PrepChem. (2017). [Link]

- Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). Green protocol for conjugate addition of thiols to α,β-unsaturated ketones using a [bmim]PF6/H2O system. The Journal of Organic Chemistry, 68(18), 7098–7100.

- Azizi, N., et al. (2009). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. Green Chemistry Letters and Reviews, 2(1), 47-50.

-

Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New Journal of Chemistry. (2022). [Link]

- Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Introduction: The Strategic Advantage of a Functional Dithiobenzoate RAFT Agent

An Application Guide to Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Utilizing 3-phenyl-3-(phenylsulfanyl)propanoic acid

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of modern polymer synthesis, offering unparalleled control over molecular weight, architecture, and functionality.[1][2] The heart of the RAFT process is the chain transfer agent (CTA), which dictates the kinetics and living characteristics of the polymerization.[3] This guide focuses on a highly versatile CTA: This compound .

This compound is a dithiobenzoate-class RAFT agent, characterized by a thiocarbonylthio group (-C(=S)S-) where the Z-group is a phenyl ring (-Ph) and the R-group is a 1-phenyl-2-carboxyethyl moiety (-CH(Ph)CH₂COOH). This specific architecture offers two primary strategic advantages:

-

Effective Control for Styrenes and Acrylates: The dithiobenzoate structure (Z = Phenyl) is highly effective for mediating the polymerization of "more activated monomers" (MAMs) such as styrenes and acrylates, providing excellent control and leading to polymers with low dispersity (Đ).[3]

-

Inherent ω-Chain End Functionality: The propanoic acid moiety provides a carboxylic acid group at the R-group terminus of the CTA. As the R-group initiates the polymer chain, this functionality is preserved at the alpha (α) terminus of the resulting polymer. This terminal carboxylic acid is a versatile chemical handle for post-polymerization modifications, such as conjugation to biomolecules, attachment to surfaces, or formation of block copolymers via esterification or amidation reactions.[4][5]

This document serves as a comprehensive guide for researchers and drug development professionals on the synthesis and application of this compound for controlled radical polymerization.

Core Mechanism of Action

The RAFT process achieves control through a degenerative chain transfer mechanism, establishing a rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) chains.[1][3] This ensures that all polymer chains have an equal opportunity to grow, resulting in a linear evolution of molecular weight with monomer conversion and a narrow molecular weight distribution.

The specific mechanism for this compound is illustrated below.

Caption: RAFT mechanism using this compound (R = -CH(Ph)CH₂COOH).

Protocol 1: Synthesis of this compound

The synthesis of this CTA can be adapted from established methods for creating similar trithiocarbonates and dithioesters.[6][7] The procedure involves the reaction of 3-mercaptopropionic acid with carbon disulfide, followed by alkylation. For this specific molecule, a more direct synthesis from a precursor dithiobenzoic acid is often employed. The following protocol is a representative, robust method.

Caption: Step-by-step workflow for the synthesis of the RAFT CTA.

Materials:

-

3-mercaptopropionic acid (≥99%)

-

Potassium phosphate tribasic (K₃PO₄, ≥98%)

-

Carbon disulfide (CS₂, anhydrous, ≥99%)

-

(1-Bromoethyl)benzene (≥97%)

-

Acetone (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add K₃PO₄ (1.1 equivalents) and anhydrous acetone. Stir to create a suspension.

-

Thiol Addition: Slowly add 3-mercaptopropionic acid (1.0 equivalent) to the stirring suspension over 10 minutes.

-

Dithiocarboxylation: Add carbon disulfide (CS₂, 3.0 equivalents) dropwise to the mixture. The solution should turn a vibrant yellow, indicating the formation of the potassium trithiocarbonate salt.[7] Allow the mixture to stir for an additional 10-15 minutes.

-

Alkylation: Add (1-bromoethyl)benzene (1.0 equivalent) dropwise. The addition should be slow to control any potential exotherm. An immediate precipitation of potassium bromide (KBr) is typically observed.[7]

-

Reaction Completion: Allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Filter the suspension through a pad of celite to remove the precipitated KBr. Rinse the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow or orange oil.

-

Purification: Purify the crude oil using column chromatography on silica gel. A gradient elution starting from hexane/ethyl acetate (e.g., 9:1) is typically effective. The desired product is a colored oil.

-

Characterization: Confirm the structure and purity of the final product using ¹H and ¹³C NMR spectroscopy. Store the purified CTA under nitrogen at low temperatures (2–8 °C) and protected from light.

Protocol 2: RAFT Polymerization of Methyl Methacrylate (MMA)

This protocol details a typical solution polymerization of methyl methacrylate (MMA), a common benchmark for RAFT agents.

Caption: Experimental workflow for a typical RAFT solution polymerization.

Materials:

-

Methyl Methacrylate (MMA), inhibitor removed

-

This compound (CTA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Benzene)

-

Methanol (for precipitation)

Step-by-Step Methodology:

-

Reagent Calculation: Determine the desired degree of polymerization (DP) and the molar ratio of [Monomer]:[CTA]:[Initiator]. A common starting point is a ratio of[8]:[9]:[0.2].

-

Rationale: The [Monomer]:[CTA] ratio theoretically determines the final molecular weight. The [CTA]:[Initiator] ratio (typically 5:1 to 10:1) is crucial for maintaining control; too much initiator leads to a higher concentration of dead chains and broader dispersity.[4]

-

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine MMA, the CTA, AIBN, and the solvent.

-

Deoxygenation: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Oxygen can inhibit radical polymerization.

-

Polymerization: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen) and place it in a preheated oil bath (typically 60-80 °C for AIBN).

-

Monitoring: To study the kinetics, periodically withdraw small aliquots from the reaction mixture using a purged syringe. Quench the aliquot immediately by cooling and exposing it to air. Analyze the samples by:

-

¹H NMR: To determine monomer conversion by comparing the integration of monomer vinyl peaks to a stable polymer backbone peak.

-

Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).

-

-

Termination and Isolation: Once the desired conversion is reached, stop the reaction by rapidly cooling the flask in an ice bath and exposing the contents to air.

-

Purification: Concentrate the polymer solution and precipitate it by adding it dropwise into a large excess of a stirred non-solvent, such as cold methanol.

-

Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Experimental Parameters and Optimization

The success of a RAFT polymerization is highly dependent on the careful selection of reaction parameters. The table below provides recommended starting points for using this compound with different monomer families.

| Parameter | Styrenics (e.g., Styrene) | Acrylates (e.g., MA, BA) | Methacrylates (e.g., MMA) | Rationale & Expert Insights |

| [M]:[CTA]:[I] Ratio | [100-500] : 1 : [0.1-0.2] | [100-500] : 1 : [0.1-0.2] | [50-300] : 1 : [0.2-0.5] | Dithiobenzoates can exhibit some retardation with methacrylates; a slightly higher initiator concentration can sometimes improve the rate without significantly compromising control.[10] |

| Initiator | AIBN, V-501 | AIBN, V-501 | AIBN, ACVA | The choice of initiator depends on the desired temperature and solvent polarity. AIBN is a common choice for organic solvents. |

| Temperature (°C) | 60 - 110 | 60 - 80 | 60 - 80 | Temperature must be appropriate for the initiator's half-life. Higher temperatures can increase rates but may lead to more termination events. |

| Solvent | Toluene, Benzene, Bulk | Dioxane, Toluene, DMF | Toluene, Anisole, DMF | The solvent should fully dissolve the monomer, CTA, and the resulting polymer to avoid precipitation and ensure homogeneous reaction conditions. |

Characterization and Validation

A successful polymerization controlled by this compound should exhibit the following key characteristics:

-

Linear Molecular Weight Growth: A plot of number-average molecular weight (Mₙ), determined by SEC, versus monomer conversion should be linear. This indicates that chain growth is uniform and directly proportional to the amount of monomer consumed.

-

Low Dispersity (Đ): The final polymer should have a narrow molecular weight distribution, with Đ values typically below 1.3. Symmetrical, monomodal peaks in the SEC chromatogram are indicative of a well-controlled process.

-

Chain-End Fidelity: The presence of the CTA-derived fragments at the chain ends can be confirmed by ¹H NMR or MALDI-TOF mass spectrometry. The aromatic protons from the phenyl Z-group and the phenyl group on the R-group should be visible in the NMR spectrum of the purified polymer.

References

- A triple carboxylic acid-functionalized RAFT agent platform for the elaboration of well-defined telechelic 3-arm star PDMAc. The Royal Society of Chemistry.

- Chemical structure of the two RAFT agents (or CTA) used for the reaction.

- Synthesis of a PGMA56 macro-CTA by RAFT solution polymerization using a...

- Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. ACS Macro Letters.

- Synthesis of folate-functionalized RAFT polymers for targeted siRNA delivery. PMC - NIH.

- RAFT Agent Design and Synthesis.

- Synthesis of RAFT agent Synthesis of 3-benzylsulfanylthiocarbonylsulfanylpropionic acid. The Royal Society of Chemistry.

- RAFT Polymeriz

- 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid. PMC - NIH.

- Living Radical Polymerization by the RAFT Process – A Third Upd

- RAFT (reversible addition−fragmentation chain transfer polymeriz

- Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents. MDPI.

- Reaction kinetics and SEC curves of chain extension of PI-RAFT polymerization … ResearchG

- 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid.

- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic

- Possible polymers obtained by RAFT polymerization when using RAFT agent 3.

-

Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry (RSC Publishing). [Link]

- Mechanism and modelling of thermally initiated RAFT step- growth polymeriz

-

Kinetics and mechanism of RAFT polymerization. ResearchGate. [Link]

- Towards a Holistic Mechanistic Model for Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerizations.

- RAFT polymerization steps for block-copolymerization.

-

RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. ResearchGate. [Link]

- Mechanism of RAFT polymerization.

Sources

- 1. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAFT Agents | CymitQuimica [cymitquimica.com]

- 3. connectsci.au [connectsci.au]

- 4. Synthesis of folate-functionalized RAFT polymers for targeted siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

catalytic methods for thio-Michael addition to alpha,beta-unsaturated acids

Application Note: Catalytic Methods for Thio-Michael Addition to

Executive Summary

The thio-Michael addition (sulfa-Michael) to

This guide details two distinct, field-proven protocols to overcome these barriers:

-

A Green, Aqueous Protocol utilizing Boric Acid (

) for robust, non-asymmetric synthesis. -

An Advanced Asymmetric Protocol utilizing a Hybrid Boronic Acid/Thiourea catalyst for high enantioselectivity directly on free acids.

The Mechanistic Challenge

In standard Michael additions, a base deprotonates the thiol (

-

The Problem: The resulting carboxylate anion (

) is electron-rich, significantly lowering the LUMO energy of the -

The Solution: Successful catalysis requires either dual-activation (activating the electrophile while guiding the nucleophile) or transition-state stabilization that accommodates the carboxylate.

Figure 1: Divergent pathways. Standard basic conditions deactivate the substrate (Red), while Lewis Acid/H-Bond catalysis activates the electrophile (Green).

Protocol A: Green Aqueous Synthesis (Boric Acid Catalysis)

Application: Synthesis of achiral building blocks, linker conjugation, and modifying water-soluble polymers. Mechanism: Boric acid acts as a mild Lewis acid/Brønsted acid. In water, it forms a transient complex with the carboxyl group, enhancing electrophilicity via Hydrogen bonding, while water stabilizes the transition state.

Materials

- -unsaturated carboxylic acid (e.g., Acrylic acid, Crotonic acid).

-

Thiol substrate (Alkyl or Aryl thiol).[1]

-

Boric Acid (

, >99%). -

Solvent: Deionized Water (degassed).

Step-by-Step Protocol

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Boric Acid (10 mol%) in deionized water (concentration ~0.5 M relative to substrate).

-

Note: Degas the water with

sparging for 15 minutes to prevent disulfide formation (dimerization of the starting thiol).

-

-

Addition:

-

Add the

-unsaturated acid (1.0 equiv) to the aqueous catalyst solution. Stir for 5 minutes to ensure homogeneity/suspension. -

Add the Thiol (1.1 equiv) dropwise.

-

-

Reaction:

-

Stir the mixture vigorously at Room Temperature (25°C) .

-

Monitoring: Reaction progress is typically rapid (1–4 hours). Monitor by TLC (stain with

or Ellman’s reagent for free thiols).

-

-

Work-up (Self-Validating Step):

-

The product often precipitates out of the water or forms an oil.

-

Solid Products: Filter the precipitate, wash with cold water (removes boric acid), and dry in vacuo.

-

Liquid Products: Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over

-

-

Validation:

-

Verify disappearance of the vinylic protons (

5.8–6.5 ppm) in

-

Table 1: Representative Scope (Boric Acid/Water)

| Substrate (Acid) | Thiol | Time (h) | Yield (%) |

|---|---|---|---|

| Acrylic Acid | Thiophenol | 1.0 | 95 |

| Crotonic Acid | Benzyl Mercaptan | 2.5 | 89 |

| Cinnamic Acid | Butyl Mercaptan | 5.0 | 82 |

Protocol B: Asymmetric Addition (Hybrid Boronic Acid Catalysis)

Application: Enantioselective synthesis of chiral

Materials

-

Catalyst: Chiral Boronic Acid-Thiourea Hybrid (e.g., derived from Cinchona alkaloids or cyclohexanediamine). See Reference [2].

-

Solvent: Toluene or Dichloromethane (Anhydrous).

-

Additive: Benzoic acid (optional, enhances turnover in specific cases).

-

Desiccant: 4Å Molecular Sieves (Crucial for boronate ester formation).

Step-by-Step Protocol

-

Catalyst Activation:

-

Flame-dry a reaction vial and cool under Argon.

-

Add Catalyst (5–10 mol%) and 4Å Molecular Sieves (100 mg/mmol) .

-

Add the

-unsaturated acid (1.0 equiv) dissolved in anhydrous Toluene (0.1 M). -

Stir for 30 minutes at room temperature. Why? This pre-incubation allows the boronic acid catalyst to covalently bind the substrate carboxylate, generating the active chiral electrophile.

-

-

Nucleophile Addition:

-

Cool the reaction mixture to 0°C or -20°C (lower temperature enhances enantioselectivity).

-

Add the Thiol (1.2 equiv) slowly via syringe.

-

-

Reaction & Quench:

-

Stir at the set temperature for 24–48 hours.

-

Quench: Add 1N HCl (aq) to hydrolyze the boronate-product complex. This releases the free product and regenerates the boronic acid catalyst.

-

-

Purification:

-

Extract with DCM. The crude residue typically requires flash column chromatography (SiO2, Hexane/EtOAc gradient with 1% Acetic Acid to prevent streaking of the carboxylic acid).

-

Figure 2: Workflow for Boronic Acid-catalyzed asymmetric addition. The key is the pre-formation of the covalent catalyst-substrate complex.

Troubleshooting & Expert Tips

-

Disulfide Byproducts: If you observe disulfide formation (oxidative coupling of thiols), degas all solvents thoroughly. Adding a trace amount of TCEP (Tris(2-carboxyethyl)phosphine) can reduce disulfides back to thiols in situ without interfering with the Michael addition.

-

Substrate Solubility: For highly lipophilic acids in the aqueous Boric Acid protocol, add a co-solvent like Ethanol or THF (10-20% v/v). However, pure water generally gives faster rates due to hydrophobic effects ("on-water" acceleration).

-

Catalyst Poisoning: In the asymmetric protocol, amines can poison the boronic acid. Ensure the thiourea catalyst does not have free, unhindered basic amines that could compete with the thiol.

References

-

Chaudhuri, S. R., et al. (2005). "Boric acid catalyzed thia-Michael reactions in water or alcohols." Tetrahedron Letters, 46(37), 6247-6251.

-

Hayama, N., et al. (2021).[2] "Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts." Yakugaku Zasshi, 141(3), 293-301.[2]

-

Khiste, S. A. (2023).[1][4] "Thia-Michael Addition in Diverse Organic Synthesis." International Journal of Chemical and Applied Biological Sciences.

-

Movassagh, B., & Shaygan, P. (2006).[5] "Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions."[5] Arkivoc, (xii), 130-137.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes & Protocols: Functionalization of 3-Phenyl-3-(phenylsulfanyl)propanoic Acid for Advanced Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the functionalization of 3-phenyl-3-(phenylsulfanyl)propanoic acid, a versatile scaffold for the development of novel drug delivery systems (DDS). We detail strategic modifications of its carboxylic acid and thioether moieties to enable covalent conjugation of therapeutic agents, targeting ligands, and solubility modifiers. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, purification, and thorough characterization of the resulting bioconjugates. Furthermore, we outline established in vitro assays for the preliminary evaluation of these DDS constructs, including drug release profiles and cytotoxicity assessments.

Introduction: Rationale and Potential

This compound presents a unique molecular architecture for drug delivery applications. Its structure features two primary points for chemical modification:

-

Carboxylic Acid (-COOH): This functional group is a versatile handle for attaching drug molecules, targeting moieties, or polymers (e.g., PEG) through stable amide or ester bonds. The pH-responsive nature of carboxylic acids can also be exploited for creating smart delivery systems that release their payload in specific physiological environments, such as the acidic milieu of tumors.[1][2]

-

Thioether (-S-): The phenylsulfanyl group offers a stable linkage that can be chemically modified to modulate the carrier's properties. For instance, oxidation of the thioether to a sulfoxide or sulfone can increase hydrophilicity. Moreover, thioether linkages are central to the design of certain stimuli-responsive systems, which can be engineered to cleave under specific biological conditions like high levels of reactive oxygen species (ROS), a hallmark of inflamed or cancerous tissues.[3][4][5][6]

This dual functionality allows for the construction of sophisticated drug-carrier conjugates with tailored pharmacokinetic and pharmacodynamic profiles.

SECTION 1: CHEMICAL PROPERTIES & HANDLING

A thorough understanding of the starting material is critical for successful and reproducible functionalization.

| Property | Value | Source |

| CAS Number | 6282-41-3 | [7] |

| Molecular Formula | C₁₅H₁₄O₂S | [8] |

| Molecular Weight | 258.33 g/mol | [7] |

| Appearance | White to off-white crystalline powder | --- |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH₂Cl₂), sparingly soluble in water. | General Knowledge |

Handling and Storage: Store in a cool, dry place, tightly sealed to protect from moisture. Handle with standard personal protective equipment (gloves, safety glasses, lab coat).

SECTION 2: FUNCTIONALIZATION OF THE CARBOXYLIC ACID MOIETY

The most direct route for drug conjugation is through the carboxylic acid. Activation of this group is the first and most critical step.

Core Strategy: Amide Bond Formation via EDC/NHS Coupling

This is the cornerstone method for linking amine-containing molecules (drugs, dyes, ligands) to the carboxylic acid. The reaction proceeds in two steps:

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

-

Stabilization & Coupling: This unstable intermediate is prone to hydrolysis. N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable NHS ester. This semi-stable ester then efficiently reacts with a primary amine to form a stable amide bond.[9][10]

Protocol 2.1: Conjugation of a Model Amine (e.g., Aniline) via EDC/NHS Coupling

This protocol serves as a template and should be optimized for the specific drug or ligand of interest.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Aniline (or other amine-containing molecule)

-

Anhydrous Dimethylformamide (DMF)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS) (1X, pH 7.4)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation Step:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

-

-

Coupling Step:

-

In a separate flask, dissolve the amine-containing molecule (e.g., Aniline, 1.2 eq) in anhydrous DMF.

-

Slowly add the amine solution to the activated NHS ester solution from Step 1.

-